Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate
Description
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate is a boronate ester-containing compound with a pyridine core substituted by a chlorine atom and a methyl propanoate chain. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is structurally tailored for applications in pharmaceuticals and materials science, where its chlorine and ester groups enhance reactivity and solubility, respectively.
Properties
Molecular Formula |
C15H21BClNO4 |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
methyl 3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanoate |
InChI |
InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)11-9-18-12(17)8-10(11)6-7-13(19)20-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
VBAFUCQVENJNOO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2CCC(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate typically involves the introduction of the boronate ester group onto a chloropyridinyl precursor bearing the propanoate substituent. The key step is a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2pin2) as the boron source.
Typical Reaction Conditions
| Parameter | Details |
|---|---|
| Starting material | 2-chloro-5-bromopyridin-4-yl propanoate ester or related halogenated pyridine derivatives |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Palladium complexes such as Pd(dppf)Cl2·DCM, Pd2(dba)3, or tetrakis(triphenylphosphine)Pd(0) |
| Ligands | XPhos, dppf, or triphenylphosphine |
| Base | Potassium phosphate (K3PO4), sodium carbonate (Na2CO3) |
| Solvent | 1,4-Dioxane with water mixture |
| Temperature | 96–100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction time | 16 hours to overnight |
| Purification | Silica gel column chromatography using gradients of hexanes/ethyl acetate or petroleum ether/ethyl acetate |
These conditions are derived from analogous borylation reactions of chloropyridine derivatives and boronate ester syntheses reported in the literature.
Representative Procedure
A typical preparation involves the following steps:
Setup : In a dry reaction vessel under inert atmosphere, dissolve the chloropyridinyl propanoate ester precursor in 1,4-dioxane/water (6:1 v/v).
Addition of reagents : Add bis(pinacolato)diboron (B2pin2), a palladium catalyst such as Pd(dppf)Cl2·DCM or Pd2(dba)3, and a base like potassium phosphate or sodium carbonate.
Heating : Stir the reaction mixture at 96–100 °C for 16 hours to overnight.
Workup : Cool the reaction, filter if necessary, and concentrate under reduced pressure.
Purification : Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate or hexanes/ethyl acetate to isolate the pure boronate ester.
Yields and Purity
Characterization Data
1H NMR : Characteristic signals include aromatic protons of the pyridine ring, methyl ester singlet (~3.7 ppm), and the pinacol methyl groups (~1.3 ppm).
13C NMR : Signals for ester carbonyl (~172 ppm), aromatic carbons, and pinacol carbons (~83–84 ppm for the boronate carbon).
High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the boronate ester structure.
Comparative Summary Table of Preparation Conditions
Research Findings and Notes
The borylation of chloropyridine derivatives is facilitated by palladium catalysts with bulky phosphine ligands (e.g., XPhos) to improve yields and selectivity.
The presence of water in the solvent mixture is beneficial for the solubility of inorganic bases and may enhance catalytic activity.
Reaction times of 16 hours or overnight at around 100 °C are standard to ensure complete conversion.
Purification by silica gel chromatography using non-polar to moderately polar solvent gradients is effective in isolating the pure boronate ester.
Analytical data such as NMR and HRMS are consistent with the expected structure, confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to modify the ester group or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound’s analogs share the pinacol boronate group but differ in aromatic cores, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated based on formula.
Key Observations :
Reactivity in Cross-Coupling Reactions
The pinacol boronate group facilitates Suzuki-Miyaura couplings, but substituents modulate reactivity:
- Chlorine vs. Trifluoromethyl : The 2-Cl in the target compound may slow coupling due to steric hindrance, whereas CF₃ in increases electrophilicity, accelerating reactions.
- Ester vs. Amine: The propanoate ester is less nucleophilic than the amine in , reducing side reactions in acidic/basic conditions.
Stability and Physicochemical Properties
Biological Activity
Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate (CAS No. 408492-29-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a chloro group and a boron-containing moiety. Its molecular formula is , with a molecular weight of approximately 296.55 g/mol. The presence of the boron atom is significant as organoboron compounds are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, primarily through inhibition mechanisms. Organoboron compounds have been documented to act as enzyme inhibitors, particularly in kinase pathways. Kinases are critical in various cellular processes including cell signaling and metabolism. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.
Table 1: Summary of Biological Targets and Activities
Pharmacological Properties
Research indicates that the compound exhibits favorable pharmacological properties, including:
- Selectivity : It shows selective inhibition against certain kinases while sparing others, which may reduce side effects associated with less selective inhibitors.
- Potency : Demonstrated potent activity in vitro with IC50 values suggesting effective concentrations for therapeutic use.
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the compound's effect on EGFR found that it binds tightly to both wild-type and mutant forms of the receptor, which is crucial for treating non-small cell lung cancer (NSCLC). The compound displayed a 20-fold higher binding affinity to the L858R mutant compared to the wild-type receptor .
- Antibacterial Activity : Another investigation highlighted the compound's potential as an antibacterial agent by inhibiting LpxC in Pseudomonas aeruginosa, demonstrating prolonged activity post-removal from the system. This characteristic suggests potential advantages in dosing regimens for antibiotic therapies .
- Kinase Inhibition Profiles : Further studies have shown that this compound can inhibit multiple kinases involved in cancer progression, indicating its utility in developing multi-targeted therapies for complex diseases like cancer .
Safety and Toxicological Profile
As with many chemical compounds used in medicinal applications, understanding the safety profile is crucial. The compound has been noted to exhibit some hazardous properties (e.g., H302-H335), indicating potential toxicity if mishandled or improperly dosed . Proper handling procedures must be established when working with this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)propanoate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A stepwise approach involves:
Borylation : Introduce the dioxaborolane group to the pyridine ring using Pd-catalyzed coupling under inert conditions (e.g., Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80–100°C) .
Esterification : React the intermediate with methyl propanoate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to install the methyl ester group .
Key considerations: Monitor reaction progress via TLC or HPLC to prevent over-functionalization.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate boronate esters from unreacted precursors .
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to enhance crystal purity .
Post-purification, validate homogeneity using NMR (¹H/¹³C) and HRMS .
Q. How can researchers confirm the structural integrity of the compound?
- Methodological Answer :
- Spectroscopic Validation :
- ¹H/¹³C NMR : Compare chemical shifts of the pyridine ring (δ 7.5–8.5 ppm) and dioxaborolane group (δ 1.0–1.3 ppm for methyl protons) .
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity via single-crystal analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for improved yields in sterically hindered pyridine systems .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) with toluene to balance solubility and reactivity .
- Temperature Control : Optimize between 60–100°C to minimize side reactions (e.g., deborylation) .
Data-Driven Approach: Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, solvent ratio) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate NMR with LC-MS to detect impurities or tautomeric forms .
- Computational Validation : Employ DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
- Variable-Temperature NMR : Probe dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
Q. What strategies mitigate hydrolysis of the dioxaborolane group during storage or reactions?
- Methodological Answer :
- Stabilization : Store under inert atmosphere (argon) with molecular sieves (3Å) to absorb moisture .
- Reaction Solvent Selection : Avoid protic solvents (e.g., MeOH) and use anhydrous THF or DCM for reactions .
- Additives : Include boronic acid stabilizers (e.g., pinacol) in reaction mixtures to suppress decomposition .
Q. How to design experiments probing the compound’s reactivity in cross-coupling vs. ester hydrolysis?
- Methodological Answer :
- Competitive Reaction Studies :
- Kinetic Analysis : Monitor Suzuki coupling (e.g., with aryl halides) vs. ester hydrolysis under varying pH (4–10) using HPLC .
- Isotopic Labeling : Use deuterated solvents (D₂O) to trace proton exchange in hydrolysis pathways .
- Theoretical Framework : Apply Hammond’s postulate to predict whether transition states favor coupling (early) or hydrolysis (late) .
Methodological Considerations for Data Interpretation
Q. How to address low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates .
- Stepwise Optimization : Isolate and characterize each intermediate to identify bottlenecks (e.g., via in-situ IR monitoring) .
Q. What computational tools predict the compound’s behavior in catalytic cycles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
